An In-depth Technical Guide to the Chemical Structure and Stereochemistry of D-Altritol
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of D-Altritol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of D-Altritol. It includes detailed information on its identification, synthesis, purification, and analytical characterization, designed to support research and development activities in the pharmaceutical and chemical sciences.
Chemical Structure and Identification
D-Altritol, a member of the alditol family of sugar alcohols, is a hexitol derived from the reduction of D-altrose. Its systematic IUPAC name is (2R,3S,4R,5R)-hexane-1,2,3,4,5,6-hexol[1]. The structure of D-Altritol is characterized by a six-carbon chain with a hydroxyl group attached to each carbon atom. It is an enantiomer of L-Altritol and a diastereomer of other hexitols such as D-mannitol, D-sorbitol, and D-talitol, the latter of which is often used as a synonym for D-altritol[1][2].
The stereochemistry of D-Altritol is defined by the specific spatial arrangement of its four chiral centers at carbons 2, 3, 4, and 5. This unique configuration is crucial for its biological activity and physical properties.
Table 1: Chemical Identifiers for D-Altritol
| Identifier | Value |
| IUPAC Name | (2R,3S,4R,5R)-hexane-1,2,3,4,5,6-hexol[1][2] |
| Molecular Formula | C₆H₁₄O₆[1][2] |
| Molecular Weight | 182.17 g/mol [1][2] |
| CAS Number | 643-03-8[1] |
| SMILES Notation | C(--INVALID-LINK--O)O)O">C@HO)O[1] |
| InChI Key | FBPFZTCFMRRESA-KAZBKCHUSA-N[1][2] |
Stereochemistry and Projections
The three-dimensional structure of D-Altritol can be represented using various chemical projections. The Fischer projection is particularly useful for illustrating the stereochemistry of the chiral centers in its open-chain form.
The stereochemical relationship between D-Altritol and its parent aldose, D-altrose, as well as its enantiomer, L-Altritol, is depicted in the following diagram.
Physicochemical Properties
D-Altritol is a white, crystalline powder that is soluble in water[3][4]. Its physical properties are summarized in the table below.
Table 2: Physicochemical Properties of D-Altritol
| Property | Value | Reference |
| Physical State | White to off-white powder or crystal | [3] |
| Melting Point | 66-67 °C | [3] |
| Boiling Point | 494.9 °C at 760 mmHg | [3] |
| Density | 1.596 g/cm³ | [3] |
| Optical Rotation, [α]D | +2.8° (c=1, H₂O) | [3] |
| Solubility | Soluble in water | [4] |
Experimental Protocols
D-Altritol is typically synthesized by the reduction of the aldehyde group of D-altrose. Two common methods for this reduction are catalytic hydrogenation and sodium borohydride reduction.
Method A: Catalytic Hydrogenation with Raney Nickel
This protocol is a representative procedure based on the hydrogenation of other sugars[2][5].
-
Catalyst Preparation: Prepare Raney nickel catalyst from a nickel-aluminum alloy by leaching the aluminum with a concentrated sodium hydroxide solution. Wash the catalyst thoroughly with deionized water until the washings are neutral.
-
Hydrogenation Reaction:
-
In a high-pressure autoclave, dissolve D-altrose in deionized water to a concentration of 10-20% (w/v).
-
Add the prepared Raney nickel catalyst (5-10% by weight of D-altrose).
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50-100 atm.
-
Heat the reaction mixture to 100-150 °C with vigorous stirring.
-
Monitor the reaction progress by measuring the hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney nickel catalyst.
-
The resulting aqueous solution of D-Altritol can be concentrated and purified.
-
Method B: Sodium Borohydride Reduction
This is a milder reduction method suitable for laboratory-scale synthesis[6].
-
Reaction Setup: Dissolve D-altrose in deionized water or a mixture of water and ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.
-
Reduction: Slowly add a solution of sodium borohydride (NaBH₄) in water to the D-altrose solution while maintaining the temperature below 10 °C. Use a molar excess of NaBH₄ (typically 1.5-2 equivalents).
-
Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the excess NaBH₄ by the slow addition of acetic acid until the effervescence ceases.
-
Purification: Neutralize the solution with a sodium hydroxide solution. The resulting solution contains D-Altritol and borate salts. The borate salts can be removed by repeated co-evaporation with methanol. The crude D-Altritol can then be purified by recrystallization.
Crude D-Altritol can be purified by recrystallization from a mixed solvent system, typically ethanol and water[3][7].
-
Dissolve the crude D-Altritol in a minimal amount of hot water.
-
Slowly add hot ethanol to the aqueous solution until a slight turbidity persists.
-
If necessary, add a few drops of hot water to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, which will induce the formation of crystals.
-
Further cool the mixture in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified D-Altritol crystals in a vacuum oven.
High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for the analysis of alditols. A representative method using a refractive index (RI) detector is described below[8][9][10].
-
Column: A column suitable for sugar analysis, such as an amino-propyl bonded silica column or a ligand-exchange column (e.g., with Ca²⁺ counter-ion).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) for an amino column, or deionized water for a ligand-exchange column.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detector: Refractive Index (RI) detector.
-
Sample Preparation: Dissolve the D-Altritol sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Determination of Specific Optical Rotation
The optical activity of D-Altritol is a key parameter for confirming its stereochemical identity[11][12][13].
-
Instrument: Use a calibrated polarimeter.
-
Sample Preparation: Prepare a solution of D-Altritol in deionized water at a known concentration (e.g., 1 g/100 mL).
-
Measurement:
-
Calibrate the polarimeter with a blank (deionized water).
-
Fill the polarimeter cell with the D-Altritol solution, ensuring no air bubbles are present.
-
Measure the observed rotation (α) at a specified temperature (usually 20 or 25 °C) and wavelength (typically the sodium D-line at 589 nm).
-
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the starting material to the final, characterized D-Altritol.
References
- 1. rsc.org [rsc.org]
- 2. wjarr.com [wjarr.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solved (a) Reduction of D-talose with sodium borohydride | Chegg.com [chegg.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. scielo.br [scielo.br]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. digicollections.net [digicollections.net]
- 12. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 13. Specific rotation - Wikipedia [en.wikipedia.org]
